2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- (CAS: 58137-45-4) is a dihydropyrimidinedione derivative with a 4-chlorophenyl group at position 1 and a methyl group at position 3. Its IUPAC name is 6-[(4-chlorophenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, indicating an amino substitution at position 6 of the pyrimidinedione core . Structurally, the compound features a planar pyrimidinedione ring, with the dihydro configuration contributing to its conformational flexibility.
Pyrimidinediones are known to interact with enzymes like thymidine phosphorylase (hTP), mimicking the binding mode of 5-chlorouracil, which suggests possible anticancer or antiviral applications . The 4-chlorophenyl group may enhance lipophilicity and bioavailability, while the methyl group at position 3 could influence steric interactions in biological targets.
Properties
CAS No. |
77385-17-2 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-13-10(15)6-7-14(11(13)16)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
OOAAGWMBSXRCET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized pyrimidinedione derivatives.
Reduction: Formation of reduced pyrimidinedione derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives with various functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with nucleic acids, affecting DNA replication and transcription processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural features of the target compound are compared to analogous pyrimidinedione derivatives in Table 1.
Table 1: Structural Comparison of Pyrimidinedione Derivatives
Key Observations :
- Substitution Position: The target compound’s 6-amino group contrasts with Bromacil’s 5-bromo substitution, which is critical for herbicidal activity . indicates that 5-substituted derivatives are often inactive, highlighting the importance of substitution patterns .
- Lipophilicity : The 4-chlorophenyl group in the target compound and Bromacil’s branched alkyl chain enhance membrane permeability compared to 5-fluorouracil’s polar fluorine .
Physicochemical and Analytical Data
Table 4: Physicochemical Properties
*Predicted based on substituent polarity.
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